PALM GLYCERIDES - 129521-59-1

PALM GLYCERIDES

Catalog Number: EVT-1520373
CAS Number: 129521-59-1
Molecular Formula: C10 H12 N2 O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Palm glycerides are sourced from palm oil, which is extracted from the fruit of the oil palm tree (Elaeis guineensis). The oil is rich in saturated and unsaturated fatty acids, making it an ideal candidate for glyceride production through various chemical processes such as glycerolysis and interesterification .

Classification

Palm glycerides can be classified based on the number of fatty acid chains attached to the glycerol backbone:

  • Monoglycerides: Contain one fatty acid chain.
  • Diglycerides: Contain two fatty acid chains.
  • Triglycerides: Contain three fatty acid chains.

These classifications determine their functional properties and applications in different fields.

Synthesis Analysis

Methods

The synthesis of palm glycerides typically involves the following methods:

  1. Glycerolysis: This process involves the reaction of glycerol with triglycerides (fats/oils) to produce monoglycerides and diglycerides. The reaction can be catalyzed by enzymes or alkaline catalysts .
  2. Interesterification: This method rearranges the fatty acids on the glycerol backbone to create new triglyceride structures without changing the fatty acid composition. It can enhance the melting properties and stability of fats .
  3. Transesterification: In this process, triglycerides are converted into glycerol and fatty acid esters using alcohols, often methanol or ethanol, as a reactant .

Technical Details

The enzymatic glycerolysis method has been shown to be particularly effective for producing structured lipids with high yields. Optimal conditions include specific ratios of glycerol to fat, solvent to fat ratios, and enzyme concentrations . For instance, a study indicated that a glycerol to fat molar ratio of 1.5:1 at 50 °C yielded significant amounts of monoglycerides and diglycerides .

Molecular Structure Analysis

Structure

The molecular structure of palm glycerides is based on a glycerol backbone (C3H8O3) esterified with one or more fatty acid chains. The general structure can be represented as follows:

  • Monoglyceride: Glycerol + one fatty acid
  • Diglyceride: Glycerol + two fatty acids
  • Triglyceride: Glycerol + three fatty acids

Data

The specific molecular weights and structures vary depending on the fatty acids involved. For example, palmitic acid (C16H32O2) and oleic acid (C18H34O2) are common components in palm-derived glycerides.

Chemical Reactions Analysis

Reactions

Palm glycerides undergo various chemical reactions during synthesis:

  1. Esterification: The reaction between glycerol and free fatty acids produces mono- and diglycerides.
  2. Hydrolysis: The breakdown of triglycerides into free fatty acids and glycerol under acidic or basic conditions.
  3. Interesterification: Rearrangement of fatty acids between different triglyceride molecules.

Technical Details

The efficiency of these reactions depends on factors such as temperature, catalyst type, and reactant concentrations. For instance, using an alkaline catalyst can significantly enhance the rate of esterification reactions .

Mechanism of Action

Process

The mechanism by which palm glycerides function as emulsifiers involves their amphiphilic nature—having both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. This allows them to stabilize emulsions by reducing surface tension between oil and water phases.

Data

Studies have shown that monoglycerides can effectively stabilize emulsions at low concentrations due to their ability to form a protective layer around oil droplets . This property is vital in food formulations, cosmetics, and pharmaceuticals.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically white or off-white solids at room temperature.
  • Melting Point: Varies depending on the specific fatty acids; for example, palm stearin has a melting point of 48–50 °C .
  • Solubility: Palm glycerides are soluble in organic solvents but insoluble in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme heat or oxidative environments.
  • Reactivity: Can participate in further chemical modifications such as hydrogenation or transesterification.

Relevant data indicates that palm-derived monoglycerides have high purity levels (>90%) when produced through optimized processes .

Applications

Palm glycerides have a wide array of applications across various industries:

  1. Food Industry: Used as emulsifiers, stabilizers, and texturizers in products like margarine, baked goods, and dairy products.
  2. Pharmaceuticals: Serve as excipients in drug formulations due to their ability to enhance solubility and bioavailability.
  3. Cosmetics: Utilized in creams and lotions for their moisturizing properties.
  4. Industrial Applications: Act as lubricants and plasticizers in textiles and other materials.

Properties

CAS Number

129521-59-1

Product Name

PALM GLYCERIDES

Molecular Formula

C10 H12 N2 O

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